molecular formula C17H11NO8 B117549 Aristolochic acid d CAS No. 17413-38-6

Aristolochic acid d

Cat. No. B117549
CAS RN: 17413-38-6
M. Wt: 357.3 g/mol
InChI Key: PADIFGYTAXNCRK-UHFFFAOYSA-N
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Description

Aristolochic acid D is an aristolochic acid that is phenanthrene-1-carboxylic acid substituted by a methylenedioxy group at the 3,4 positions, by a hydroxy group at position 6, by a methoxy group at position 8, and by a nitro group at position 10 . It has a role as a carcinogenic agent, a metabolite, a nephrotoxin, and a toxin . It is a natural product found in Aristolochia mollissima, Aristolochia kaempferi, and Aristolochia heterophylla .


Synthesis Analysis

A versatile approach to the synthesis of the Aristolochic Acids and their major metabolites was devised based primarily on a Suzuki-Miyaura coupling reaction . A large number of relevant studies have been reviewed and it was found that processing with honey or alkaline salts is the most widely used method in practical production .


Molecular Structure Analysis

The geometry and electronic structure of Aristolochic acid D are important for the further knowledge of its transformation in vivo and in situ . Intermolecular and intramolecular interactions were characterized by atoms in molecules and reduced density gradient analysis .


Chemical Reactions Analysis

A method for rapid characterization of Aristolochic acid D in serum was developed using ion mobility spectrometry coupled with mass spectrometry (IMS-MS) . Five Aristolochic acid D analogues, containing four aristolochic acids and one aristolactam, were separated and identified within milliseconds .


Physical And Chemical Properties Analysis

Aristolochic acid D is an aristolochic acid that is phenanthrene-1-carboxylic acid substituted by a methylenedioxy group at the 3,4 positions, by a hydroxy group at position 6, by a methoxy group at position 8, and by a nitro group at position 10 . Its molecular formula is C17H11NO8 .

Scientific Research Applications

1. Traditional Chinese Medicine Safety and Supervision

Aristolochic acids, including Aristolochic Acid D, are of great concern in traditional Chinese medicine due to their varied toxicities. Notably, some aristolochic acid analogues like AA-Ⅳa are considered to have no significant nephrotoxicity or carcinogenicity, differing from other types such as AA-Ⅰ. The types and contents of these acids differ among Aristolochiaceae species used in medicines. This variation impacts the safety and clinical application of these medicines, underscoring the need for rational use and enhanced research, analysis, and toxicological study of these compounds (Tian et al., 2022).

2. Trends in Aristolochic Acids Research

The research on aristolochic acids has evolved over decades, with a focus on their use in traditional medicines, particularly in Asian countries. Current suggestions for future research include exploring their antitumor efficacy, immune activity, and the discovery of naturally occurring aristolochic acids. This also involves investigating the correlation between aristolochic acid mutational signature and various cancers and furthering analytical chemistry research (Zhou et al., 2019).

3. Aristolochic Acid as a K2P Channel Regulator

Aristolochic Acid is found in plants used for pain treatment in traditional medicines. Its effects on TREK and TRESK, potassium (K2P) channels, which are potential therapeutic targets in pain treatment, are a significant area of research. This is particularly relevant in the context of diseases like Balkan endemic nephropathy (BEN), associated with Aristolochic Acid consumption (Veale & Mathie, 2016).

4. Mutational Signature in Cancer Research

Studies have revealed a unique mutational signature of aristolochic acid in cancers, particularly in urothelial carcinoma. This signature, characterized by specific types of mutations, is useful for identifying aristolochic acid exposure as a cause of cancer. This research is crucial for understanding the carcinogenic effects of aristolochic acid and aiding in public health efforts to decrease exposure to this compound (Hoang et al., 2013).

5. Transcriptome Analysis for Biosynthesis Understanding

The transcriptome of Asarum heterotropoides was sequenced to understand the biosynthetic pathway of aristolochic acid. This study identified candidate transcripts potentially key in the biosynthesis of aristolochic acid, providing a foundation for further research into these medicinal plants (Wang et al., 2018).

6. Aristolochic Acid Nephropathy Research

Research on aristolochic acid nephropathy (AAN) has focused on its role in chronic kidney disease and associated carcinomas. This includes investigating the epidemiological aspects, clinical presentation, and potential treatments for AAN, contributing to a broader understanding of the disease and its management (Luciano & Perazella, 2014).

Safety And Hazards

Aristolochic acid D is toxic if swallowed, in contact with skin, or if inhaled . It is suspected of causing genetic defects and cancer . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

As the trade of food and dietary supplements becomes increasingly globalized, further inaction on curtailing AA exposure will have far-reaching negative effects on the disease trends of AA-associated cancers . Therefore, the use of AA-containing herbal remedies and the consumption of food contaminated by AAs still carry high risk . More strict precautions should be taken to protect the public from AA exposure .

properties

IUPAC Name

10-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO8/c1-24-12-3-7(19)2-9-8(12)4-11(18(22)23)14-10(17(20)21)5-13-16(15(9)14)26-6-25-13/h2-5,19H,6H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADIFGYTAXNCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169766
Record name Aristolochic acid-D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aristolochic acid d

CAS RN

17413-38-6
Record name Aristolochic acid-D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aristolochic acid-D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
SM Kupchan, JJ Merianos - The Journal of Organic Chemistry, 1968 - ACS Publications
… derivatives, aristolochic acid-D (4), aristolochic acid-D methyl … of 5 yielded aristolochic acid-D methyl ether lactam (6), … whichfavor structure 4 for aristolochic acid-D. Aristololactam /…
Number of citations: 81 pubs.acs.org
HC Zhang, R Liu, Z An, H Li, R Zhang, F Zhou - … systematics and ecology, 2016 - Elsevier
… acid I methyl ester, aristolochic acid A, aristolochic acid VI, aristolochic acid BII, aristolochic acid C, aristolactam III, aristolactam II, aristolactam A III, aristolactam A IIIa, aristolochic acid D …
Number of citations: 17 www.sciencedirect.com
M Shamma, JL Moniot, M Shamma… - … Alkaloids Research 1972 …, 1978 - Springer
… Degradation product 7, obtained from aristolochic acid-D, was synthesized by condensation of the substituted phenylacetic acid 4 with the aldehyde 5 to supply the stilbene 6, which …
Number of citations: 2 link.springer.com
PK Pokhrel, KV Ergil - Clinical Acupuncture and Oriental Medicine, 2000 - Elsevier
Aristolochic acids (AAs) are constituents characteristically present in the plant genus Aristolochia within the family aristolochiaceae. AAs are toxic phytochemicals and are present in …
Number of citations: 13 www.sciencedirect.com
S Das, S Thakur, M Korenjak, VS Sidorenko… - Nature Reviews …, 2022 - nature.com
… Notably, less abundant AA analogues such as aristolactam BI, aristolochic acid D (AA-D) and aristolochic acid IIIa (AA-IIIa) have also demonstrated genotoxicity and cytotoxicity in vitro 3 …
Number of citations: 16 www.nature.com
Y Fan, Z Li, J Xi - RSC advances, 2020 - pubs.rsc.org
… Aristolochia Aristolochiaceae Stem Aristolochic acid D, magnoflorine, β-sitosterol … acid C, aristolochic acid D, aristolactone Antitussive, expectorant, hemorrhoids Oral: decoction 3–9 g …
Number of citations: 9 pubs.rsc.org
JM Pezzuto, SM Swanson, W Mar, C Che… - Mutation Research …, 1988 - Elsevier
… Interestingly, aristolochic acid-D (5), which differs from 1 only by placement of a hydroxy group at the 6-position, also was not active in strain TM677. Thus, ring substituents that …
Number of citations: 71 www.sciencedirect.com
T Nakanishi, K Iwasaki, M Nasu, I Miura, K Yoneda - Phytochemistry, 1982 - Elsevier
… of aristolochic acid-D on chemical and physicochemical evidence. Three known acids, aristolochic acids I, IV (both as their corresponding methyl esters), and -D have also been …
Number of citations: 34 www.sciencedirect.com
F Wei, XL Cheng, LY Ma, WT Jin… - … Journal of Plant …, 2005 - Wiley Online Library
An HPLC‐UV‐MS method for the analysis of aristolochic acids A, B, C and D, 7‐OH‐aristolochic acid A, and aristolic acid in a number of plant materials and their commercial products …
DB Mix, H Guinaudeau, M Shamma - Journal of Natural Products, 1982 - ACS Publications
Fourteen aristolochic acids are known, two of which havebeen isolated as the methyl esters. Aristolochic acids are often accompanied by aristolactams, twelve of whom havebeen …
Number of citations: 179 pubs.acs.org

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